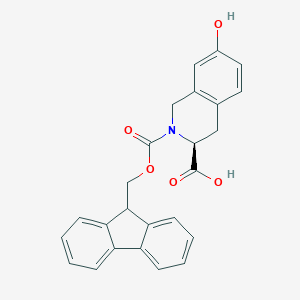

Fmoc-hydroxy-tic-oh

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-7-hydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO5/c27-17-10-9-15-12-23(24(28)29)26(13-16(15)11-17)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-11,22-23,27H,12-14H2,(H,28,29)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBLZSUJEVZOPJV-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC2=C1C=CC(=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Fmoc Hydroxy Tic Oh and Its Derivatives

Strategies for the Enantioselective Synthesis of 7-Hydroxy-Tetrahydroisoquinoline-3-Carboxylic Acid Core

The chiral integrity of the 7-hydroxy-tetrahydroisoquinoline-3-carboxylic acid (Hydroxy-Tic) core is paramount for its application in peptide synthesis. Several advanced methodologies have been developed to achieve high enantioselectivity in the synthesis of this key intermediate.

A prominent and versatile method for the construction of the tetrahydroisoquinoline scaffold is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. To achieve enantioselectivity, several strategies can be employed:

Chiral Auxiliaries: The use of a chiral auxiliary attached to the nitrogen of the β-arylethylamine can direct the stereochemical outcome of the cyclization. For instance, chiral sulfinamides have been successfully employed for the stereoselective synthesis of tetrahydroisoquinoline alkaloids. The auxiliary is typically removed after the desired stereocenter is established.

Chiral Catalysts: The development of chiral Brønsted acid and transition metal catalysts has enabled the direct asymmetric Pictet-Spengler reaction. These catalysts create a chiral environment that favors the formation of one enantiomer over the other. For example, chiral phosphoric acids have been shown to catalyze the reaction with high enantioselectivity.

Substrate Control: When the aldehyde component contains a stereocenter, it can influence the stereochemistry of the newly formed chiral center in the tetrahydroisoquinoline ring, leading to diastereoselective synthesis.

Asymmetric hydrogenation of a prochiral dihydroisoquinoline precursor is another powerful approach. This method utilizes chiral transition metal catalysts, such as those based on rhodium, ruthenium, or iridium, in the presence of hydrogen gas to reduce the C=N double bond with high enantioselectivity. The choice of chiral ligand coordinated to the metal center is crucial for achieving high stereocontrol.

Phase-transfer catalysis offers a practical and efficient route to enantiomerically enriched tetrahydroisoquinoline-3-carboxylic acid derivatives. This method typically involves the alkylation of a glycine-derived Schiff base with a suitable dihalo-o-xylene derivative in the presence of a chiral phase-transfer catalyst.

Enzymatic resolution provides a biocatalytic approach to obtaining enantiopure tetrahydroisoquinoline-3-carboxylic acids. This technique utilizes enzymes, such as lipases or proteases, that can selectively hydrolyze an ester derivative of the racemic acid, leaving one enantiomer unreacted and in high enantiomeric excess.

| Method | Principle | Key Reagents/Components | Advantages | Considerations |

| Asymmetric Pictet-Spengler | Intramolecular cyclization | Chiral auxiliaries, chiral catalysts | High atom economy, convergent | Substrate scope can be limited |

| Asymmetric Hydrogenation | Reduction of a C=N bond | Chiral Rh, Ru, Ir catalysts | High enantioselectivity, broad applicability | Requires specialized catalysts and equipment |

| Phase-Transfer Catalysis | Alkylation of a Schiff base | Chiral phase-transfer catalysts | Mild reaction conditions, operational simplicity | Optimization of catalyst and conditions may be required |

| Enzymatic Resolution | Selective enzymatic hydrolysis | Lipases, proteases | High enantiopurity, environmentally benign | Limited to specific substrates, requires racemic starting material |

Optimized Protecting Group Orthogonalities in Fmoc Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of Fmoc-Hydroxy-Tic-OH into a peptide chain via SPPS hinges on a well-designed protecting group strategy. This strategy must ensure the stability of all protecting groups throughout the synthesis while allowing for their selective removal at the appropriate stages. The core principle is orthogonality, where different classes of protecting groups are cleaved under distinct chemical conditions.

Fmoc (9-Fluorenylmethyloxycarbonyl) Protection Scheme Considerations for Hydroxy-Tic Incorporation

The Fmoc group is the standard temporary protecting group for the α-amino group in modern SPPS. Its key feature is its lability to basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). This allows for the iterative deprotection of the N-terminus and subsequent coupling of the next amino acid.

When incorporating this compound, the standard Fmoc deprotection conditions are generally well-tolerated. However, the bulky nature of the Tic residue can sometimes lead to slower or incomplete deprotection, especially in sterically hindered sequences. To address this, optimization of the deprotection step may be necessary:

Extended Deprotection Times: Increasing the duration of the piperidine treatment can ensure complete removal of the Fmoc group.

Use of Stronger Bases: In particularly difficult cases, a stronger base cocktail, such as one containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can be employed. However, care must be taken as DBU can promote side reactions.

Microwave-Assisted Deprotection: Microwave irradiation can accelerate the rate of Fmoc removal, leading to shorter reaction times and potentially higher efficiency.

Side-Chain Protecting Group Strategies for the Hydroxyl Functionality

The phenolic hydroxyl group of the Hydroxy-Tic residue is nucleophilic and must be protected during SPPS to prevent unwanted side reactions, such as O-acylation during the coupling steps. The choice of protecting group for this hydroxyl function is critical and must be orthogonal to the base-labile Fmoc group. The most common strategy in Fmoc/tBu chemistry is the use of acid-labile protecting groups.

| Protecting Group | Structure | Cleavage Conditions | Advantages | Disadvantages |

| tert-Butyl (tBu) | -C(CH₃)₃ | Strong acid (e.g., TFA) | High stability to Fmoc deprotection conditions, widely used | Can lead to t-butylation of sensitive residues (e.g., Trp) if scavengers are not used |

| Trityl (Trt) | -C(C₆H₅)₃ | Mild acid (e.g., dilute TFA) | More acid-labile than tBu, useful for selective deprotection | Can be sterically hindering |

The tert-butyl (tBu) group is the most widely used protecting group for hydroxyl functionalities in Fmoc SPPS. It is highly stable to the basic conditions used for Fmoc removal but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.

The trityl (Trt) group is another option, offering greater acid lability than the tBu group. This can be advantageous in strategies where selective deprotection of the hydroxyl group is required while other acid-labile protecting groups remain on the peptide.

Coupling Reagent Selection and Reaction Condition Optimization for this compound Integration

The formation of the amide bond between the carboxylic acid of this compound and the N-terminal amine of the growing peptide chain is a critical step. The bulky and conformationally constrained nature of the Tic residue can make this coupling reaction challenging. Therefore, the selection of an appropriate coupling reagent and the optimization of reaction conditions are crucial for achieving high coupling efficiency and minimizing side reactions.

Common classes of coupling reagents used in SPPS include:

Carbodiimides: Reagents like N,N'-diisopropylcarbodiimide (DIC) are widely used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®). These additives act as activating agents and racemization suppressants.

Phosphonium Salts: Reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP®) and (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are highly efficient coupling reagents.

Uronium/Aminium Salts: Reagents like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) and N-[(dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU) are among the most powerful and commonly used coupling reagents in modern SPPS.

For the sterically hindered this compound, more potent coupling reagents are often preferred to ensure complete and rapid acylation. HATU and its analogues are particularly effective for coupling bulky amino acids due to their high reactivity.

| Coupling Reagent | Class | Key Features | Suitability for Hydroxy-Tic |

| DIC/HOBt | Carbodiimide/Additive | Cost-effective, widely used | May require longer coupling times or double coupling |

| PyBOP® | Phosphonium Salt | High efficiency, low racemization | Good choice, effective for many hindered couplings |

| HBTU | Uronium/Aminium Salt | Fast kinetics, high yields | Very suitable, often a first choice for difficult couplings |

| HATU | Uronium/Aminium Salt | Highest reactivity, excellent for sterically hindered residues | Highly recommended for efficient incorporation |

Optimization of reaction conditions is also critical:

Double Coupling: If a single coupling reaction does not proceed to completion, a second coupling with fresh reagents can be performed.

Extended Coupling Times: Allowing the reaction to proceed for a longer duration can improve the yield.

Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50 °C) can increase the reaction rate, although this may also increase the risk of racemization.

Solvent Choice: NMP is often a better solvent than DMF for difficult couplings due to its superior solvating properties.

Minimizing Side Reactions During Incorporation of Hydroxy-Tic

Several side reactions can occur during the incorporation of amino acids in SPPS. For this compound, the primary concerns are racemization and diketopiperazine formation.

Diketopiperazine (DKP) formation is a significant side reaction that can occur after the coupling of the second amino acid to the resin-bound first amino acid. The deprotected N-terminal amine of the dipeptide can attack the C-terminal ester linkage to the resin, leading to the cleavage of the dipeptide from the resin as a cyclic DKP. This side reaction is particularly prevalent when proline or other N-alkylated amino acids are in the second position, and the conformationally constrained nature of Tic can also favor this intramolecular cyclization.

Several strategies can be employed to mitigate DKP formation:

Use of 2-Chlorotrityl Chloride Resin: This resin is highly sterically hindered, which disfavors the intramolecular attack leading to DKP formation. The first amino acid is attached as an ester, and subsequent cleavage conditions are very mild.

Incorporation of Dipeptides: Instead of coupling the second amino acid individually, a pre-formed and protected dipeptide (e.g., Fmoc-Xaa-Tic-OH) can be coupled to the resin. This bypasses the stage where the free N-terminal amine of the Tic residue is present on the resin.

In Situ Neutralization Protocols: Performing the coupling reaction immediately after the Fmoc deprotection without a separate neutralization step can reduce the time the free N-terminal amine is available to initiate DKP formation.

Choice of Coupling Reagent: The use of certain coupling reagents, such as BOP, has been reported to suppress DKP formation.

By carefully selecting the synthetic strategy, protecting groups, and coupling conditions, this compound can be efficiently and reliably incorporated into peptide sequences, enabling the exploration of novel peptide-based therapeutics with enhanced structural and functional properties.

Control of Racemization at Stereogenic Centers

The introduction of conformationally constrained amino acids, such as this compound, into peptide sequences presents unique challenges, particularly concerning the preservation of stereochemical integrity. Racemization at the α-carbon stereogenic center is a critical side reaction during peptide synthesis, primarily occurring during the activation step of the carboxylic acid for amide bond formation. The mechanism often involves the formation of a planar oxazolone (B7731731) intermediate, which can be protonated and deprotonated, leading to a loss of chiral purity.

Several key strategies are employed to suppress racemization during the incorporation of sterically hindered or sensitive amino acid residues.

Selection of Coupling Reagents and Additives: The choice of coupling reagent is paramount. While highly reactive reagents can accelerate coupling, they also increase the risk of racemization. Carbodiimide-based reagents like diisopropylcarbodiimide (DIC), when used in conjunction with additives such as ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), have been shown to form active esters that are less prone to racemization compared to other activating agents. acs.org Additives like 1-hydroxybenzotriazole (HOBt) also effectively suppress racemization by minimizing the lifetime of the symmetric oxazolone intermediate. nih.gov

Temperature and Reaction Time: Controlling the reaction temperature is crucial. Lowering the temperature, for instance from 80°C to 50°C in microwave-assisted synthesis, can significantly limit the extent of racemization for susceptible amino acids. nih.gov Similarly, minimizing the pre-activation time of the Fmoc-amino acid before its addition to the growing peptide chain can reduce the window of opportunity for epimerization. nih.gov

Solvent and Base Considerations: The choice of solvent and base can influence the rate of racemization. The use of a hindered amine base, such as collidine, has been shown to minimize the formation of D-isomers during the coupling of certain amino acids. nih.gov

Mitigation of Related Side Reactions: For residues like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a related side reaction, diketopiperazine formation, is prevalent, especially when it is one of the first two residues in a sequence. This can be effectively inhibited by utilizing 2-chlorotrityl chloride resin, whose steric bulk hinders the intramolecular cyclization that leads to the unwanted side product. researchgate.net

The following table summarizes key factors and recommended strategies for controlling racemization during peptide synthesis.

| Factor | High-Racemization Risk Condition | Recommended Strategy for Suppression |

| Coupling Reagent | Highly reactive uronium/phosphonium salts (e.g., HATU) without additives. | Use of carbodiimides (e.g., DIC) with additives like Oxyma or HOBt. acs.orgnih.gov |

| Temperature | Elevated temperatures, especially in microwave-assisted protocols (>50°C). nih.gov | Maintain lower coupling temperatures or perform coupling of sensitive residues at room temperature. nih.gov |

| Pre-activation Time | Long pre-activation of the carboxylic acid before coupling. nih.gov | Minimize pre-activation time or utilize in situ activation protocols. |

| Resin Choice (for Tic) | Standard resins when Tic is at the N-terminus of a dipeptide. | Use of sterically hindered 2-chlorotrityl chloride resin to prevent diketopiperazine formation. researchgate.net |

Solution-Phase Synthesis Approaches for Complex Hydroxy-Tic Conjugates

While solid-phase peptide synthesis (SPPS) is the dominant methodology for producing linear peptides, solution-phase synthesis remains indispensable for the creation of complex conjugates and for large-scale production where purification of intermediates is necessary. nih.gov For a specialized building block like this compound, solution-phase approaches are critical for conjugating the peptide fragment to other molecules such as lipids, carbohydrates, oligonucleotides, or complex small-molecule drugs that may be incompatible with the conditions of SPPS. acs.orgbachem.com

A common and powerful approach is a hybrid strategy , where a protected peptide fragment containing the Hydroxy-Tic residue is first synthesized via SPPS. nih.govpeptide.com After cleavage from the resin, this purified fragment is then coupled to another molecule in solution. This method combines the efficiency of SPPS for peptide assembly with the versatility of solution-phase chemistry for the final conjugation step.

Key solution-phase strategies applicable to Hydroxy-Tic conjugates include:

Fragment Condensation: This classic approach involves coupling two fully protected peptide fragments in solution. nih.gov This is particularly useful for synthesizing large proteins or complex branched peptides where a stepwise SPPS approach would be inefficient.

Chemoselective Ligation: Techniques like Native Chemical Ligation (NCL) allow for the chemoselective coupling of two unprotected peptide fragments. nih.gov One fragment must contain a C-terminal thioester and the other an N-terminal cysteine. While standard NCL is specific to cysteine, other ligation chemistries could be adapted to conjugate a Hydroxy-Tic-containing peptide to a partner molecule through a different linkage.

Group-Assisted Purification (GAP) Chemistry: This modern solution-phase technique avoids traditional purification methods like chromatography by using a protecting group that facilitates simple extraction and washing steps to isolate the pure product, making the process more scalable and environmentally friendly. nih.gov

These solution-phase or hybrid approaches are essential when the conjugate partner is sensitive to the repeated acid/base treatments of SPPS or when precise control over the stoichiometry and purification of the final product is required.

Development of Novel Building Blocks Containing Hydroxy-Tic for Specialized Applications

The parent amino acid, Tic, is widely used as a conformationally constrained analogue of Phenylalanine or Tyrosine and as a surrogate for Proline. nih.gov Its rigid structure is valuable in peptidomimetic design to lock a peptide backbone into a specific conformation, which can lead to enhanced receptor affinity, selectivity, and metabolic stability. The successful incorporation of Tic into the approved drug quinapril (B1585795) highlights its therapeutic potential. nih.gov

The development of This compound represents a strategic advancement, creating a novel building block with expanded capabilities for specialized applications in drug discovery. The introduction of a hydroxyl group onto the Tic scaffold serves several key purposes:

Introduction of a Key Pharmacophoric Feature: The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming critical interactions with a biological target like an enzyme active site or a receptor binding pocket. This can significantly improve binding affinity and specificity.

A Site for Further Derivatization: The hydroxyl group provides a reactive handle for post-synthetic modifications. It can be a site for glycosylation, phosphorylation, esterification with fluorescent probes, or attachment to polymers to improve pharmacokinetic properties.

Modulation of Physicochemical Properties: The addition of a polar hydroxyl group can alter the solubility, lipophilicity, and cell permeability of the resulting peptide, which are critical parameters for drug development.

Building blocks like this compound are instrumental in creating constrained peptides for targets that have proven difficult to modulate with traditional small molecules, such as intracellular protein-protein interactions. discoveryontarget.com By providing a rigid scaffold with an additional point of functionalization, these building blocks enable the synthesis of sophisticated peptidomimetics, including macrocyclic and bicyclic peptides, with precisely engineered structural and functional properties. researchgate.net

The table below outlines potential applications for novel building blocks derived from Hydroxy-Tic.

| Application Area | Rationale for Using Hydroxy-Tic Building Block |

| Enzyme Inhibitors | The hydroxyl group can mimic the side chain of Serine or Threonine or interact with key residues in an enzyme's active site. |

| Receptor Agonists/Antagonists | The rigid conformation imposed by the Tic core, combined with new H-bonding from the -OH group, can enhance binding selectivity and potency. nih.gov |

| Molecular Probes | The hydroxyl group serves as an attachment point for reporter tags (e.g., biotin, fluorophores) without disrupting the core peptide structure. |

| Targeted Drug Conjugates | The peptide moiety can act as a targeting ligand, while the hydroxyl group can be used as a linker attachment site for a cytotoxic payload. |

Conformational Analysis and Structural Determinants in Peptides Incorporating Hydroxy Tic

Stereochemical Influence of (S)- and (R)-Isomers of Hydroxy-Tic on Peptide Secondary Structure

Hydroxy-Tic, like Tic itself, possesses a chiral center at the C3 position. The stereochemistry at this center, whether (S) or (R), can profoundly influence the resulting peptide's secondary structure. The specific spatial arrangement of the side chain, dictated by the chirality, affects how the peptide chain folds and interacts with itself and its environment. For instance, studies on oxytocin (B344502) analogues have shown that the stereochemistry of Tic residues can dictate whether the peptide acts as an agonist or an antagonist, suggesting that specific conformations, stabilized by the chiral Tic residue, are crucial for receptor interaction scispace.com. The presence of a hydroxyl group on the Tic scaffold, depending on its position, can further influence these stereochemical effects by altering hydrogen bonding patterns and steric interactions, thereby fine-tuning the peptide's propensity for specific secondary structures like β-sheets or turns mdpi.comfrontiersin.org.

Application of Hydroxy-Tic as a Conformationally Restricted Phenylalanine or Tyrosine Analogue

Hydroxy-Tic serves as a valuable analogue for phenylalanine and tyrosine due to its aromatic ring system, which can mimic the π-π interactions or hydrophobic contacts made by these natural amino acids. However, the key advantage of hydroxy-Tic lies in its inherent conformational restriction nih.govscispace.comresearchgate.net. By replacing phenylalanine or tyrosine with hydroxy-Tic, researchers can stabilize specific side-chain conformations, often pre-selecting a biologically relevant rotamer. This restriction can lead to enhanced receptor binding affinity and selectivity, as the peptide is pre-organized into an active conformation, reducing the entropic cost of binding nih.govresearchgate.netacs.org. The hydroxyl group on the Tic scaffold can also introduce additional hydrogen bonding capabilities, further differentiating it from phenylalanine and providing a unique interaction profile compared to tyrosine.

Evaluation of Hydroxy-Tic as a Proline Surrogate in Peptidomimetics

While proline is known for its unique ability to induce kinks or turns in peptide chains due to its cyclic imino structure and the resulting constraint on the peptide bond's planarity and the φ angle, hydroxy-Tic can also serve as a conformationally influential residue in peptidomimetics. Although not a direct proline mimic in terms of backbone constraint, hydroxy-Tic's rigid structure can contribute to stabilizing specific peptide turns or secondary structures, similar to how proline influences peptide conformation upc.eduresearchgate.net. Its rigid side chain can orient adjacent residues in a manner that promotes or stabilizes turn structures, making it a useful tool in designing peptidomimetics with tailored conformational properties.

Computational and Spectroscopic Approaches to Elucidate Receptor-Bound Conformations of Hydroxy-Tic Containing Peptides

Understanding the precise three-dimensional structures of peptides containing hydroxy-Tic, especially when bound to their biological targets, often requires a combination of computational and spectroscopic techniques. These methods allow researchers to probe the dynamic behavior and stable conformations of these constrained peptides.

Molecular Dynamics Simulations and X-ray Crystallography Studies

Molecular dynamics (MD) simulations provide insights into the temporal evolution of peptide structures, revealing conformational landscapes, flexibility, and interactions over time aip.orgnih.govnih.govresearchgate.net. By simulating peptides containing hydroxy-Tic, researchers can observe how the rigid ring system influences backbone dihedral angles and side-chain rotamers, and how these conformations change upon target binding. X-ray crystallography, on the other hand, offers high-resolution static snapshots of peptide structures, either in isolation or complexed with their receptors nih.govnih.govresearchgate.netrsc.org. Combining MD simulations with X-ray crystallography allows for the validation of computational models against experimental data, providing a comprehensive understanding of both the dynamic behavior and the stable, receptor-bound conformations of hydroxy-Tic containing peptides. These integrated approaches are crucial for elucidating structure-activity relationships and for the rational design of novel peptide-based therapeutics.

Applications of Fmoc Hydroxy Tic Oh in Peptide and Peptidomimetic Design

Contribution to the Development of Analytical Methods for Biological Molecules

Fmoc-hydroxy-tic-oh and its derivatives play a role in advancing analytical methodologies for peptides by serving as precisely engineered building blocks. The incorporation of modified amino acids like this compound can be used to introduce specific labels or to create peptides with altered physicochemical properties that facilitate detection and quantification. For instance, peptides synthesized with this compound can be designed to improve their chromatographic separation in High-Performance Liquid Chromatography (HPLC) or to yield distinct fragmentation patterns in mass spectrometry (MS). This allows for more accurate characterization, identification, and quantification of complex peptide mixtures in biological samples. Research into protein folding and stability also benefits, as this compound can be used to probe how specific proline modifications influence peptide conformation and interaction with analytical instruments.

Integration into Antimicrobial Peptide Research and Design

The incorporation of this compound into antimicrobial peptides (AMPs) is a strategy employed to enhance their efficacy, stability, and spectrum of activity. Hydroxyproline residues, including those introduced via this compound, can influence the secondary structure of AMPs, such as promoting specific helical or sheet conformations that are crucial for membrane interaction and antimicrobial action. Studies have explored how modifications at the proline position can affect peptide amphipathicity and charge distribution, key factors in antimicrobial peptide design. By providing a versatile building block for synthesizing novel AMP sequences, this compound contributes to the development of next-generation peptide antibiotics that may overcome resistance mechanisms.

Synthesis of Peptides with Enhanced Enzymatic Stability and Bioavailability

This compound is instrumental in the synthesis of peptides designed for improved enzymatic stability and bioavailability. The incorporation of proline analogs, such as 4-hydroxyproline, can introduce conformational rigidity into peptide backbones, making them less susceptible to degradation by proteases and peptidases. This increased resistance to enzymatic cleavage directly translates to a longer half-life and enhanced bioavailability in vivo. The ability to precisely control the incorporation of this compound during SPPS allows researchers to systematically study the structure-activity relationships related to peptide stability. By creating peptides that are more robust against biological degradation, this compound aids in the development of peptide-based therapeutics with improved pharmacokinetic profiles.

Compound List

this compound

Fmoc-4-hydroxyproline (Fmoc-Hyp-OH)

Fmoc-L-trans-4-hydroxyproline

Fmoc-cis-L-4-hydroxyproline

Fmoc-L-Tic-OH

Fmoc-L-Pro(4-STrt)-OH

Fmoc-L-4-hydroxyproline methyl ester

Fmoc-(2S,4R)-perfluoro-tert-butyl-4-hydroxyproline

Fmoc-(3S)-1,2,3,4-tetrahydroisoquinoline-7-hydroxy-3-carboxylic acid

Structure Activity Relationship Sar Studies of Hydroxy Tic Containing Peptides

Correlating Conformational Restrictions Imposed by Hydroxy-Tic with Biological Activity

The primary role of incorporating residues like Tic or Hydroxy-Tic into a peptide sequence is to limit the conformational flexibility of the peptide backbone. nih.govnih.gov This restriction can pre-organize the peptide into a conformation that is favorable for binding to its target receptor, thereby increasing potency and selectivity. scilit.com The tetrahydroisoquinoline ring system inherently limits the possible values of the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles, effectively locking a portion of the peptide into a more defined shape. nih.gov

In the context of opioid peptides, the substitution of a flexible Proline residue with the rigid Tic scaffold has been a key strategy. nih.gov For instance, the Dmt-Tic pharmacophore (where Dmt is 2',6'-dimethyl-L-tyrosine) is a well-established motif that confers high affinity and antagonist activity at the δ-opioid receptor (DOR). mdpi.com The rigidity of the Tic ring is crucial for orienting the adjacent Dmt residue in a specific manner required for potent receptor interaction. mdpi.com Studies on dipeptides such as Tyr-L-Tic-NH2 have shown that this minimal, conformationally restricted structure is sufficient to act as a selective DOR antagonist, whereas the diastereomer Tyr-D-Tic-NH2 behaves as a non-selective agonist. nih.gov This highlights a direct correlation between the specific conformational state enforced by the Tic stereoisomer and the resulting biological activity (agonist vs. antagonist).

The conformational constraint not only enhances binding but also contributes to increased enzymatic stability, prolonging the peptide's biological action. nih.gov By reducing the number of available conformations, the peptide becomes a poorer substrate for proteases, which typically recognize and cleave peptides in more extended or flexible states.

Table 1: Effect of Tic Stereochemistry on Opioid Receptor Activity

| Compound | Receptor Profile | Activity Type |

| Tyr-L-Tic-NH₂ | Highly Selective δ-Opioid Receptor | Antagonist nih.gov |

| Tyr-D-Tic-NH₂ | Non-selective Opioid Receptor | Agonist nih.gov |

Investigating the Effect of Hydroxyl Group Modifications on Receptor Binding and Efficacy

The hydroxyl group on the Hydroxy-Tic moiety, typically at the 7-position of the isoquinoline (B145761) ring, serves as a crucial interaction point, often mimicking the phenolic hydroxyl group of Tyrosine found in many endogenous opioid peptides. This hydroxyl group can act as a hydrogen bond donor or acceptor, forming key interactions within the receptor's binding pocket. nih.govnih.gov

Structure-activity relationship studies on κ-opioid receptor (KOR) antagonists like JDTic have underscored the importance of such hydroxyl groups. researchgate.net In these complex molecules, the removal of hydroxyl groups from either the isoquinoline or piperidine (B6355638) moieties was found to reduce binding affinity by approximately 100-fold. researchgate.net This significant drop in affinity suggests that the hydroxyl group is vital for anchoring the ligand in the binding site, possibly through direct or water-mediated hydrogen bonds with receptor residues. researchgate.net

Conversely, modifying the hydroxyl group, for example by methylation (O-methylation), can have varied effects. While such a modification can sometimes decrease binding affinity by removing a critical hydrogen bonding point, it may also enhance metabolic stability or alter the ligand's electronic properties. researchgate.net Research has shown that replacing these hydroxyls with other polar groups or methylating them results in a much smaller loss of affinity compared to their complete removal. researchgate.net This indicates that while the hydrogen bonding potential is important, the presence of a polar group in that specific location is the more critical factor for maintaining high-affinity binding.

Table 2: Impact of Hydroxyl Group Deletion on Binding Affinity of JDTic Analogues

| Modification | Effect on KOR Binding Affinity | Reference |

| Removal of Hydroxyl Group | ~100-fold reduction | researchgate.net |

| Methylation of Hydroxyl Group | Minor reduction | researchgate.net |

Systematic Substitutions within the Tetrahydroisoquinoline Ring System to Modulate Activity

Modifying the tetrahydroisoquinoline ring itself is a strategy to fine-tune the pharmacological properties of a peptide. SAR studies have explored substitutions at various positions on the aromatic portion of the Tic ring to enhance potency, selectivity, or metabolic stability. nih.gov These substitutions can alter the molecule's hydrophobicity, steric profile, and electronic distribution, thereby influencing how it interacts with the target receptor.

For example, in the development of P-glycoprotein (P-gp) ligands, various modifications to the tetrahydroisoquinoline scaffold were investigated. nih.gov Researchers developed different series of compounds, including elongated analogues and derivatives with bioisosteric replacements like 2-aryloxazole and 2-biphenyl groups. nih.gov These systematic changes aimed to explore the flexibility and steric requirements of the P-gp binding site, leading to the identification of potent substrates. nih.gov While not peptide-based, these studies illustrate the principle that systematic substitution on the Tic core can effectively modulate biological activity.

In the context of opioid peptides, attaching different chemical groups to the Tic ring can alter the ligand's interaction with different sub-pockets of the opioid receptors. This can shift the selectivity profile, for instance, by increasing affinity for the µ-opioid receptor (MOR) over the DOR, or vice-versa.

Positional Scans of Hydroxy-Tic within Peptide Sequences and their Pharmacological Implications

Positional scanning is a powerful technique used to determine the optimal position of a specific amino acid within a peptide sequence to maximize its biological activity. genscript.comnih.gov This involves synthesizing a library of peptides where the Hydroxy-Tic residue is systematically moved to different positions. hongtide.com The resulting analogues are then tested to identify which position yields the most favorable pharmacological profile.

This approach is crucial because the conformational constraints imposed by Hydroxy-Tic have different effects depending on its location in the peptide chain. For example, placing Hydroxy-Tic at the second position (e.g., Tyr-Tic -Phe-Phe) in tetrapeptides like TIPP has been shown to be critical for producing potent and selective δ-opioid antagonists. nih.gov The rigid Tic residue at this position orients the N-terminal Tyrosine (the primary pharmacophore) and the C-terminal Phe residues into a specific spatial arrangement recognized by the DOR.

Comparative Analysis of Hydroxy-Tic with other Constrained Amino Acid Analogues in SAR Studies

To fully appreciate the unique contributions of Hydroxy-Tic to peptide activity, it is often compared with other constrained amino acid analogues in SAR studies. These analogues can include other Tic derivatives, stapled peptides, or amino acids with different types of cyclic constraints. nih.govmdpi.com Such comparative analyses help elucidate which structural features—ring size, degree of flexibility, or the presence of specific functional groups—are most critical for a desired biological effect.

For example, the parent amino acid Tic is often regarded as a surrogate for Proline or a rigid analogue of Phenylalanine. nih.gov In the development of the approved drug quinapril (B1585795), substituting Proline with Tic was a highly successful strategy. nih.gov When designing opioid ligands, Hydroxy-Tic might be compared with constrained analogues of Phenylalanine or Tyrosine that impose different types of geometric constraints. For instance, a stapled peptide, which uses a covalent linker to enforce a helical conformation, provides a different kind of rigidity compared to the localized constraint of a Tic residue. mdpi.com

A comparative study might reveal that for a specific receptor, the rigid turn induced by Hydroxy-Tic at position 2 is more effective than the helical conformation promoted by a stapled peptide analogue. mdpi.com These studies are essential for building a comprehensive understanding of how to best control peptide conformation to achieve optimal bioactivity and bioavailability. nih.gov

Future Directions and Emerging Research Avenues

Novel Synthetic Routes for Diversified Hydroxy-Tic Scaffolds

The development of novel therapeutics often hinges on the availability of a diverse range of molecular scaffolds. For Hydroxy-Tic, research is moving beyond traditional methods to embrace innovative synthetic strategies that allow for greater structural variety. The goal is to create analogues with different substitution patterns, stereochemistries, and ring sizes to fine-tune their pharmacological properties.

Key research thrusts include:

Diversity-Oriented Synthesis (DOS): This approach aims to generate libraries of structurally complex and diverse molecules from a common starting material. cam.ac.uknih.gov Applying DOS principles to Hydroxy-Tic synthesis could yield a wide array of novel scaffolds for screening. nih.gov

Advanced Cycloaddition Reactions: Strategies like Diels-Alder and [2+2+2] cyclotrimerization reactions are being explored for the synthesis of highly functionalized and topographically constrained Tic derivatives. researchgate.net These methods offer access to complex polycyclic structures that are otherwise difficult to obtain.

Multicomponent Reactions (MCRs): MCRs are highly efficient, one-pot reactions that combine three or more starting materials to form a complex product, adhering to the principles of green chemistry. researchgate.net Developing MCRs for Hydroxy-Tic derivatives would enable the rapid generation of diverse compound libraries for high-throughput screening.

The Pictet-Spengler Reaction: This classic reaction remains a cornerstone for synthesizing the tetrahydroisoquinoline core of Tic and Htc (the un-protected form of Hydroxy-Tic). ebrary.net Future research will likely focus on developing asymmetric and more versatile variants of this reaction to access enantiomerically pure and diversely substituted scaffolds.

| Synthetic Strategy | Description | Potential Advantages for Hydroxy-Tic Scaffolds | Reference |

|---|---|---|---|

| Diversity-Oriented Synthesis (DOS) | Generates large collections of structurally diverse compounds from a common intermediate. | Rapidly produces a wide range of novel Hydroxy-Tic analogues for biological screening. | cam.ac.uknih.govnih.gov |

| Advanced Cycloaddition Reactions | Includes methods like Diels-Alder and [2+2+2] cyclotrimerizations to build complex cyclic systems. | Creates highly functionalized and topographically unique constrained amino acid scaffolds. | researchgate.net |

| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more reactants to efficiently create complex molecules. | Enables high-throughput, atom-economical synthesis of diverse Hydroxy-Tic libraries. | researchgate.net |

| Pictet-Spengler Reaction | A condensation reaction that forms the core tetrahydroisoquinoline ring structure. | A reliable method for creating the fundamental bicyclic framework of Hydroxy-Tic. | ebrary.net |

Advanced Applications in Targeted Drug Delivery Systems

Targeted drug delivery systems (DDS) are designed to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing off-target side effects. nih.govkeele.ac.uk The unique structure of Hydroxy-Tic makes it an attractive component for designing sophisticated DDS.

Future research in this area includes:

Peptide-Drug Conjugates (PDCs): Peptides can act as targeting moieties, guiding conjugated drugs to specific cells or tissues. nih.gov Incorporating Hydroxy-Tic into these peptides can constrain their conformation, potentially leading to higher receptor affinity and selectivity. The hydroxyl group can serve as a convenient handle for attaching the drug payload via a cleavable linker.

Stimuli-Responsive Nanocarriers: Nanoparticles and other nanomaterials can be engineered to release their cargo in response to specific stimuli in the tumor microenvironment, such as the presence of certain enzymes. researchgate.netnih.gov For instance, a peptide containing Hydroxy-Tic could be designed as a substrate for matrix metalloproteinases (MMPs), which are often overexpressed in tumors. nih.gov Cleavage of the peptide by MMPs would trigger the release of an encapsulated anticancer drug directly at the tumor site.

Integration into Macrocyclic Peptide and Peptidomimetic Libraries

Macrocyclization is a widely used strategy in drug discovery to improve the metabolic stability, receptor affinity, and bioavailability of peptides. asinex.comfrontiersin.org By locking the peptide into a more rigid, bioactive conformation, macrocyclization can overcome many of the limitations of linear peptides.

Fmoc-hydroxy-tic-oh is an ideal building block for this purpose. Its rigid structure serves as a potent conformational constraint. researchgate.net Emerging research is focused on:

Constraining Secondary Structures: The incorporation of Hydroxy-Tic can induce and stabilize specific secondary structures, such as β-turns, which are often crucial for biological activity. nih.gov

High-Throughput Library Synthesis: Advanced platforms like the Random Nonstandard Peptides Integrated Discovery (RaPID) system, which combine in vitro translation with mRNA display, enable the creation and screening of massive libraries (>10^12) of macrocyclic peptides containing non-canonical amino acids. nih.govnih.gov The integration of this compound into these platforms will allow for the rapid discovery of potent and selective ligands for a wide range of therapeutic targets.

Peptidomimetic Scaffolds: Beyond peptides, Hydroxy-Tic can be incorporated into non-peptidic macrocyclic scaffolds designed to mimic the topology of peptide secondary structures, offering a route to novel therapeutics with improved drug-like properties. asinex.com

Exploration of Hydroxy-Tic in Chemical Probe Development for Unraveling Biological Pathways

Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, allowing researchers to study its function in a biological system. numberanalytics.comnih.gov The development of potent and selective probes is critical for target validation and understanding disease mechanisms. oup.com

The Hydroxy-Tic scaffold offers significant potential for creating novel chemical probes:

Enhanced Selectivity: The conformational rigidity imparted by the Hydroxy-Tic core can lead to highly selective binding to a target protein, minimizing off-target effects that can confound biological studies. researchgate.net

Functionalization for Detection: The hydroxyl group provides a site for the attachment of reporter tags, such as fluorescent dyes or biotin, without significantly perturbing the molecule's interaction with its target. chemimpex.com This allows for the visualization and isolation of the target protein.

Activity-Based Protein Profiling (ABPP): In ABPP, probes are designed to react covalently with active sites on enzymes or other reactive residues on proteins. nih.gov A Hydroxy-Tic-based probe could be functionalized with a reactive group to map the binding sites of peptidomimetic drugs or to identify novel protein-protein interactions.

Potential for Enhancing Membrane Permeability of Peptide Therapeutics through Hydroxy-Tic Incorporation

A major hurdle for peptide-based drugs is their typically poor permeability across cell membranes, which often limits them to extracellular targets and prevents oral administration. mdpi.comprismbiolab.com Incorporating constrained amino acids like Hydroxy-Tic is an emerging strategy to address this challenge.

The potential mechanisms by which Hydroxy-Tic can improve membrane permeability include:

Conformational Control and Shielding: By constraining the peptide backbone, Hydroxy-Tic can promote conformations that mask polar amide groups, which are a major barrier to passive diffusion. researchgate.net This intramolecular hydrogen bonding effectively "shields" the polar groups, presenting a less polar face to the membrane and facilitating permeation. This strategy offers an alternative to other methods like N-methylation or lipidation for improving the drug-like properties of peptides. prismbiolab.combiochempeg.com

常见问题

Q. How to mitigate side reactions during Fmoc deprotection of hydroxy-tic-oh-containing peptides?

- Methodological Answer :

- Deprotection Conditions : Use 2% DBU in DMF for milder Fmoc removal.

- Scavengers : Add 2% 1,2-ethanedithiol to prevent aspartimide formation.

- Low-Temperature Protocols : Perform deprotection at 0–4°C to reduce racemization.

- Reference Fmoc-L-Oxa-OH safety protocols for handling base-sensitive residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。